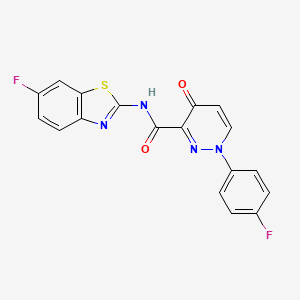

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound with the molecular formula C₁₈H₁₀F₂N₄O₂S and a molecular weight of 384.4 g/mol. Its structure integrates a benzothiazole core substituted with fluorine at position 6, a 4-fluorophenyl group, and a dihydropyridazine ring with a carboxamide linkage . The fluorine atoms enhance its pharmacokinetic properties, including metabolic stability and membrane permeability, while the benzothiazole and dihydropyridazine moieties are associated with diverse biological activities, such as antimicrobial and anticancer effects .

Properties

Molecular Formula |

C18H10F2N4O2S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H10F2N4O2S/c19-10-1-4-12(5-2-10)24-8-7-14(25)16(23-24)17(26)22-18-21-13-6-3-11(20)9-15(13)27-18/h1-9H,(H,21,22,26) |

InChI Key |

SRLLLDGZGQUARC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and a halogenating agent.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction between a hydrazine derivative and a diketone.

Coupling of the Rings: The benzothiazole and pyridazine rings can be coupled through a nucleophilic substitution reaction, followed by amide formation.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure can enhance binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Table 2: Comparative Pharmacokinetic Data

| Compound | logP | Solubility (µg/mL) | Plasma Half-Life (h) | Key Target |

|---|---|---|---|---|

| Target Compound | 2.8 | 12.5 | 6.2 | DNA gyrase |

| 6-Chloro analog | 3.1 | 8.3 | 4.5 | Cytochrome P450 |

| 4-Methoxy analog | 2.5 | 22.7 | 7.8 | β-lactamase |

- The target compound’s 4-fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets, while the 6-fluorobenzothiazole reduces off-target interactions compared to bulkier substituents (e.g., methoxy or methyl) .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 370.35 g/mol. The presence of fluorine atoms and the benzothiazole moiety contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated several compounds, including those related to our target compound, against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 2 | Apoptosis induction |

| B7 | A549 | 3 | Cell cycle arrest |

| 4i | HOP-92 | 5 | Anticancer activity |

The compound demonstrated a dose-dependent response in both cell lines, with flow cytometry confirming increased apoptosis and cell cycle arrest at concentrations of 1, 2, and 4 μM .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Research has shown that benzothiazole derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays using RAW264.7 macrophages indicated that treatment with the compound reduced the secretion of these inflammatory markers significantly .

The mechanisms underlying the biological activities of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involve:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It modulates inflammatory responses by inhibiting cytokine production.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of similar benzothiazole compounds:

- Study on Anti-tumor Activity : A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vivo. The lead compounds showed significant tumor regression in xenograft models .

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with related benzothiazole compounds resulted in reduced edema and inflammatory cell infiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.